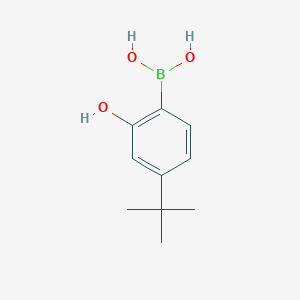
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid typically involves the reaction of 4-tert-butylphenol with boronic acid reagents. One common method includes the use of tributyl borate and 1-bromo-4-tert-butylbenzene . The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow setups and the use of automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols and quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted phenylboronic acids, phenols, and various carbon-carbon bonded compounds .
Aplicaciones Científicas De Investigación
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The boronic acid transfers its organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylbenzeneboronic acid
- p-tert-Butylbenzeneboronic acid
Uniqueness
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical reactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H15BO3 |
|---|---|
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
(4-tert-butyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,12-14H,1-3H3 |
Clave InChI |
PCSZIFIYIVLLTJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C(C)(C)C)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


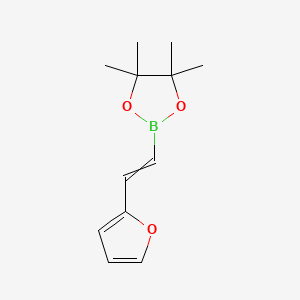

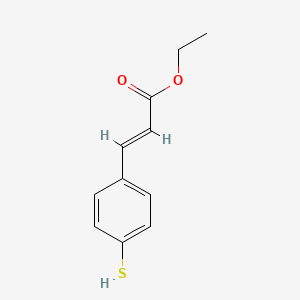
![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)
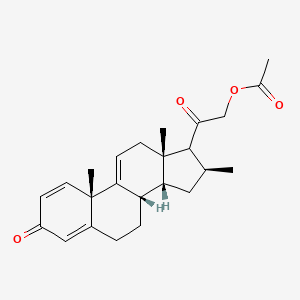
![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
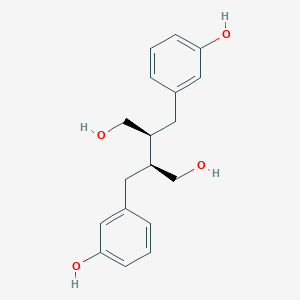
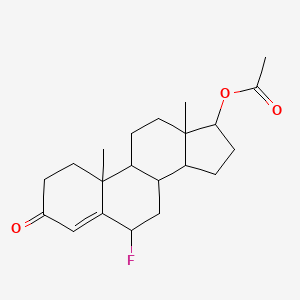
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)

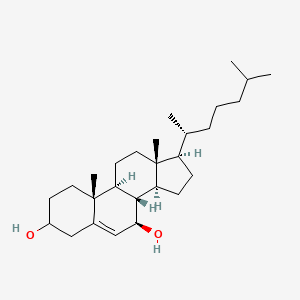
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
